molecular formula C13H14F3NO B078207 3'-Trifluoromethylcyclopentanecarboxanilide CAS No. 13691-84-4

3'-Trifluoromethylcyclopentanecarboxanilide

Cat. No. B078207
CAS RN: 13691-84-4
M. Wt: 257.25 g/mol
InChI Key: PPEXRKPFMAVBPF-UHFFFAOYSA-N
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Description

3-Trifluoromethylcyclopentanecarboxanilide (3-TFCA) is an organic compound with a wide range of applications in the fields of medicine, chemistry, and biotechnology. It is a versatile compound that can be used as a catalyst, a reagent, and a building block for synthesis of other compounds. 3-TFCA has been studied extensively in the past decades, and its properties and applications have been well-established.

Scientific Research Applications

Chemical Synthesis and Functional Group Modifications

  • Trifluoromethylthio Carbonyl Compounds Synthesis : The trifluoromethylthio group (SCF3), closely related to trifluoromethyl groups, is gaining attention in pharmaceutical, agrochemical, and material chemistry. It's used to modulate lipophilicity, bioavailability, and metabolic stability of molecules. The synthesis of α‐SCF3‐substituted carbonyl compounds, though still limited, represents a critical area in medicinal chemistry, emphasizing the importance of trifluoromethyl groups in drug design (Rossi et al., 2018).

  • Aromatic Trifluoromethylation : Trifluoromethylated organic compounds play a pivotal role in numerous areas. Benzotrifluoride, a simple trifluoromethylated aromatic compound, serves as an active ingredient in pharmaceuticals and agrochemicals. Methods like the Swarts reaction and others for the trifluoromethylation of aromatic rings highlight the significance of the trifluoromethyl group in chemical synthesis (Tomashenko & Grushin, 2011).

  • Pharmaceutical and Agrochemical Applications : The trifluoromethyl group is increasingly important in the design of pharmaceutical and agrochemical compounds. Its inclusion can dramatically influence the properties of organic molecules, enhancing their applicability and effectiveness. The catalytic strategies developed for the trifluoromethylation of aryl chlorides, for example, are crucial for the synthesis of intermediates in these industries (Cho et al., 2010).

  • Fluoride-Rebound Mechanism for C(sp3)-CF3 Bond Formation : A unique fluoride-rebound mechanism, involving borane-catalyzed cleavage and reformation of a C–F bond, has been discovered. This approach offers a distinct method to synthesize trifluoromethylated compounds, further illustrating the diverse applications and significance of the trifluoromethyl group in scientific research and pharmaceutical development (Levin et al., 2017).

  • Photoredox Catalysis in Synthesis : The trifluoromethyl group's incorporation into organic molecules is a sought-after approach in medicinal chemistry and drug discovery. Visible-light photoredox catalysis, particularly for the synthesis of tri- and difluoromethyl ethers, demonstrates the innovative strategies developed to access valuable functional groups like OCF3 and OCF2H (Lee et al., 2019).

Biological and Medicinal Research

  • Bioorthogonal Chemical Systems : The development of bioorthogonal chemical systems, capable of operating in live animals, is crucial for studying biological processes such as cell death and immunity. Such systems can induce controlled drug release in specific cells, offering significant potential in cancer treatment and research (Wang et al., 2020).

properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)10-6-3-7-11(8-10)17-12(18)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEXRKPFMAVBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160003
Record name 3'-Trifluoromethylcyclopentanecarboxanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Trifluoromethylcyclopentanecarboxanilide

CAS RN

13691-84-4
Record name 3'-Trifluoromethylcyclopentanecarboxanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013691844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Trifluoromethylcyclopentanecarboxanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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